molecular formula C13H22N2O5 B11816732 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate CAS No. 1955518-02-1

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate

Cat. No.: B11816732
CAS No.: 1955518-02-1
M. Wt: 286.32 g/mol
InChI Key: IOIRUGCWQKEXPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate can be achieved through the reaction of imidazolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s oxo group plays a crucial role in its reactivity, facilitating nucleophilic attacks and subsequent reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl groups and the oxo group makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

1955518-02-1

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

ditert-butyl 2-oxoimidazolidine-1,4-dicarboxylate

InChI

InChI=1S/C13H22N2O5/c1-12(2,3)19-9(16)8-7-15(10(17)14-8)11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)

InChI Key

IOIRUGCWQKEXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C(=O)OC(C)(C)C

Origin of Product

United States

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